Procerine

Vue d'ensemble

Description

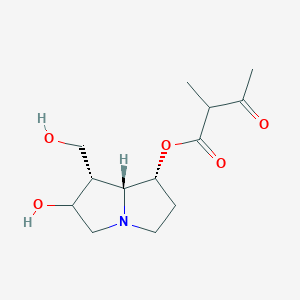

Procerine is a compound extracted from the herbs of Senecio procerus . It has a molecular formula of C13H21NO5 and a molecular weight of 271.31 g/mol .

Molecular Structure Analysis

This compound has a molecular formula of C15H18O2 . Its structure can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms in the molecule and the nature of chemical bonds between them .Applications De Recherche Scientifique

Anticancer Activities

Procerine, also known as Procaine, has demonstrated potential in anticancer research. A study by Ali et al. (2018) explored the anticancer activities of procaine and its binding with calf thymus DNA. The research indicated that procaine has a binding affinity to DNA, potentially acting as an electron donor to DNA bases. Additionally, the study observed enhanced cytotoxic and apoptotic effects on the MCF-7 breast cancer cell line when procaine was combined with doxorubicin.

Mécanisme D'action

Target of Action

Procerine, also known as Procerin, is primarily targeted towards the prevention of hair loss in men . It works by blocking the specific chemical process that transforms the male hormone testosterone into dihydrotestosterone (DHT), a byproduct that attacks hair .

Mode of Action

this compound’s mode of action involves the inhibition of the conversion of testosterone to DHT . DHT is known to bind to receptors on hair follicles, leading to their miniaturization and eventual hair loss. By blocking this conversion, this compound helps to prevent hair loss and stimulate new growth .

Biochemical Pathways

This compound’s active ingredients may inhibit this enzyme, thereby disrupting the pathway and preventing the formation of DHT .

Pharmacokinetics

This compound is typically taken orally, suggesting that it is absorbed through the digestive tract and distributed throughout the body, where it can act on hair follicles

Result of Action

The primary result of this compound’s action is the prevention of hair loss and the stimulation of new hair growth in men . By blocking the formation of DHT, this compound helps to protect hair follicles from miniaturization and promotes healthier, thicker hair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and overall health can impact the body’s hormonal balance and thus the effectiveness of this compound . Additionally, external factors such as stress and exposure to certain chemicals or medications could potentially affect the action of this compound.

Propriétés

IUPAC Name |

[(1R,7S,8R)-6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3/t7?,9-,10?,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASBNMLRVSIRE-FWQKEWFGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C)C(=O)O[C@@H]1CCN2[C@@H]1[C@H](C(C2)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)

![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)

![3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3037925.png)